4-Bromo-4'-[(1-ethoxyethoxy)methyl]-1,1'-biphenyl
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Overview
Description
4-Bromo-4’-[(1-ethoxyethoxy)methyl]-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom and an ethoxyethoxy group attached to the biphenyl structure. The biphenyl core consists of two benzene rings connected by a single bond, which provides the compound with its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-[(1-ethoxyethoxy)methyl]-1,1’-biphenyl typically involves the following steps:
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Bromination of Biphenyl: : The initial step involves the bromination of biphenyl to introduce a bromine atom at the para position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
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Introduction of Ethoxyethoxy Group: : The next step involves the introduction of the ethoxyethoxy group. This can be done through a nucleophilic substitution reaction where the brominated biphenyl reacts with an ethoxyethanol derivative in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of 4-Bromo-4’-[(1-ethoxyethoxy)methyl]-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-[(1-ethoxyethoxy)methyl]-1,1’-biphenyl undergoes various chemical reactions, including:
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Substitution Reactions: : The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amines (NH2), or thiols (SH).
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Oxidation Reactions: : The ethoxyethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
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Reduction Reactions: : The compound can be reduced to remove the bromine atom or to convert the ethoxyethoxy group to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide (NaOH), ammonia (NH3), or thiourea (NH2CSNH2) in polar solvents such as water or ethanol.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of hydroxylated, aminated, or thiolated biphenyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or alcohol derivatives.
Scientific Research Applications
4-Bromo-4’-[(1-ethoxyethoxy)methyl]-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-4’-[(1-ethoxyethoxy)methyl]-1,1’-biphenyl involves its interaction with specific molecular targets. The bromine atom and ethoxyethoxy group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4’-methyl-1,1’-biphenyl: Lacks the ethoxyethoxy group, making it less polar.
4-Bromo-4’-hydroxy-1,1’-biphenyl: Contains a hydroxyl group instead of the ethoxyethoxy group, affecting its solubility and reactivity.
4-Bromo-4’-methoxy-1,1’-biphenyl: Contains a methoxy group, which influences its electronic properties.
Uniqueness
4-Bromo-4’-[(1-ethoxyethoxy)methyl]-1,1’-biphenyl is unique due to the presence of both the bromine atom and the ethoxyethoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
120837-23-2 |
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Molecular Formula |
C17H19BrO2 |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
1-bromo-4-[4-(1-ethoxyethoxymethyl)phenyl]benzene |
InChI |
InChI=1S/C17H19BrO2/c1-3-19-13(2)20-12-14-4-6-15(7-5-14)16-8-10-17(18)11-9-16/h4-11,13H,3,12H2,1-2H3 |
InChI Key |
CBKTWRBTYATDFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCC1=CC=C(C=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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